![molecular formula C14H11N3O5 B14802812 3,4-dihydroxy-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B14802812.png)
3,4-dihydroxy-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dihydroxy-N’-(4-nitrobenzylidene)benzohydrazide is a hydrazone derivative, which is a type of Schiff base. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anticancer, and antioxidant properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,4-dihydroxy-N’-(4-nitrobenzylidene)benzohydrazide can be synthesized through the condensation reaction between 3,4-dihydroxybenzohydrazide and 4-nitrobenzaldehyde in a methanolic medium. The reaction typically requires a catalytic amount of formic acid to proceed efficiently . The reaction conditions involve stirring the reactants at room temperature for several hours until the product precipitates out.
Industrial Production Methods
While specific industrial production methods for 3,4-dihydroxy-N’-(4-nitrobenzylidene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3,4-dihydroxy-N’-(4-nitrobenzylidene)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyl and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzohydrazide derivatives.
Aplicaciones Científicas De Investigación
3,4-dihydroxy-N’-(4-nitrobenzylidene)benzohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Medicine: Potential therapeutic agent due to its antibacterial, antifungal, and anticancer activities.
Industry: Can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3,4-dihydroxy-N’-(4-nitrobenzylidene)benzohydrazide involves its interaction with various molecular targets:
Antioxidant Activity: The compound can donate hydrogen atoms from its hydroxyl groups to neutralize reactive oxygen species, thereby preventing oxidative damage to biomolecules.
Antibacterial and Antifungal Activity: It can interact with microbial cell membranes or intracellular targets, disrupting their function and leading to cell death.
Anticancer Activity: The compound may induce apoptosis in cancer cells by interacting with specific cellular pathways and proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 4-hydroxy-N’-(3-nitrobenzylidene)benzohydrazide
- 2,4-dihydroxy-N’-(3-nitrobenzylidene)benzohydrazide
- 4-methyl-N’-(3-nitrobenzylidene)benzohydrazide
Uniqueness
3,4-dihydroxy-N’-(4-nitrobenzylidene)benzohydrazide is unique due to the presence of both hydroxyl groups at the 3 and 4 positions and a nitro group at the 4 position on the benzylidene ring. This specific arrangement of functional groups enhances its reactivity and potential biological activities compared to similar compounds .
Propiedades
Fórmula molecular |
C14H11N3O5 |
|---|---|
Peso molecular |
301.25 g/mol |
Nombre IUPAC |
3,4-dihydroxy-N-[(E)-(4-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H11N3O5/c18-12-6-3-10(7-13(12)19)14(20)16-15-8-9-1-4-11(5-2-9)17(21)22/h1-8,18-19H,(H,16,20)/b15-8+ |
Clave InChI |
WPCCATDDRFVPFL-OVCLIPMQSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=N/NC(=O)C2=CC(=C(C=C2)O)O)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1C=NNC(=O)C2=CC(=C(C=C2)O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


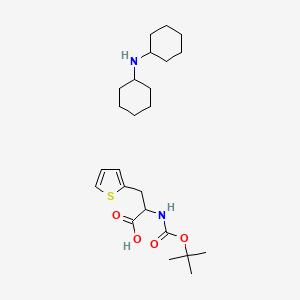

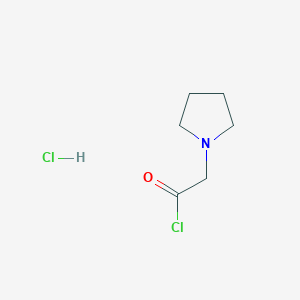
![4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B14802764.png)

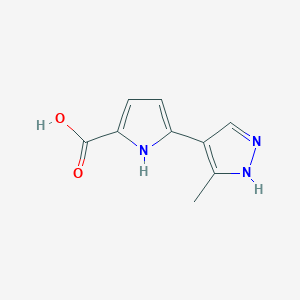
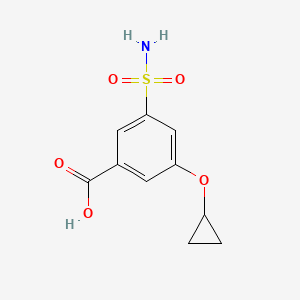
![[4-Oxo-5-(5-phenylfuran-2-yl-methylene)-2-thioxothiazolidin-3-yl]acetic acid](/img/structure/B14802785.png)
![N'-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]cyclohexanecarbohydrazide](/img/structure/B14802788.png)
![3-{[(E)-(3-chlorophenyl)methylidene]amino}benzamide](/img/structure/B14802794.png)
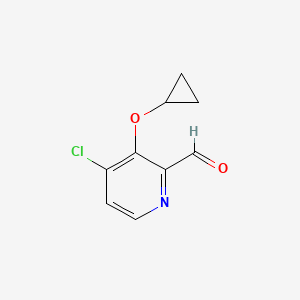
![9H-pyrido[2,3-b]indol-1-ium](/img/structure/B14802801.png)
![2-[4-[[4-[[4-[[4-(2-Carboxypropan-2-yloxy)-2-chlorophenyl]carbamoylamino]phenyl]methyl]phenyl]carbamoylamino]-3-chlorophenoxy]-2-methylpropanoic acid](/img/structure/B14802802.png)
![(1Z,6R,11R,13R,14S,15S,16R,19Z,23R,27R)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione](/img/structure/B14802810.png)
